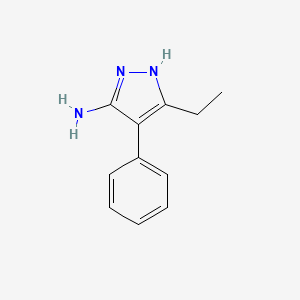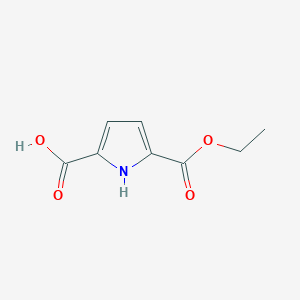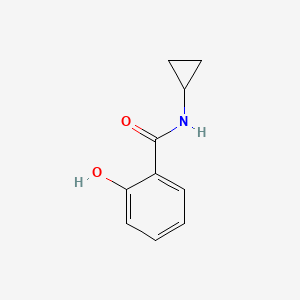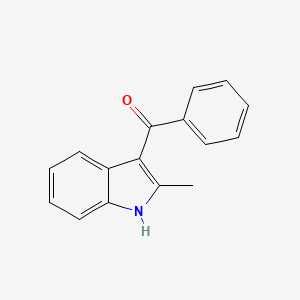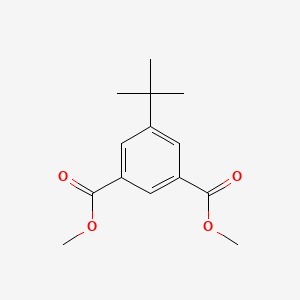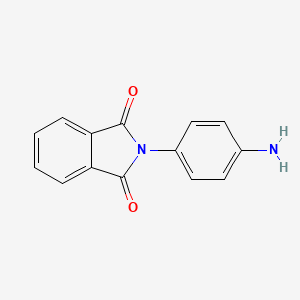
2,2-Bis(3-aminophenyl)hexafluoropropane
Overview
Description
2,2-Bis(3-aminophenyl)hexafluoropropane: is a chemical compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol . . This compound is characterized by the presence of two aminophenyl groups attached to a hexafluoropropane core. It is primarily used as an intermediate in the synthesis of high-performance polymers, particularly polyimides .
Mechanism of Action
Target of Action
The primary target of 2,2-Bis(3-aminophenyl)hexafluoropropane is the polyimide film . This compound is used in the preparation of polyimide film from polyamic acid slurry .
Mode of Action
The compound interacts with its target by serving as a monomer in the synthesis of polyimide films . It reacts with other compounds in a condensation polymerization process to form polyimides .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis ofpolyimide films , which are used in various high-performance applications due to their excellent thermal, mechanical, and chemical resistance properties .
Pharmacokinetics
It’s known that the compound has amelting point of 86 °C and a predicted boiling point of 348.5±42.0 °C .
Result of Action
The result of the action of this compound is the formation of polyimide films . These films are used in various applications that require high structural strength and thermal stability, such as in the manufacture of re-entry missile nose cones, leading edges, rocket nozzles, and other structures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is stable at room temperature and insoluble in water, but soluble in organic solvents such as chloroform and benzene . These properties can influence the compound’s action, efficacy, and stability in its applications.
Biochemical Analysis
Biochemical Properties
2,2-Bis(3-aminophenyl)hexafluoropropane plays a significant role in biochemical reactions, particularly in the synthesis of polyimide films from polyamic acid slurry . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with dicarboxylic anhydride to form polyimide membranes, which exhibit gas selectivity for hydrogen due to their ultrafine microporosity . The nature of these interactions involves the formation of strong covalent bonds, which contribute to the stability and functionality of the resulting polyimide structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular integrity and function . Additionally, its interaction with cellular components can lead to changes in gene expression, which may result in altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form strong covalent bonds with enzymes and other proteins can lead to significant changes in their activity and function . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent cellular effects, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including skin and eye irritation, respiratory distress, and potential systemic toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound’s effects are most pronounced. Careful dosage management is essential to minimize adverse effects and ensure the compound’s safe use in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for predicting its biochemical effects and potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to specific proteins can influence its transport across cellular membranes and its distribution within various tissues. This, in turn, affects its overall biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is a critical factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2,2-Bis(3-aminophenyl)hexafluoropropane typically involves the following steps :
Nitration: 2,2-Diphenylhexafluoropropane is dissolved in methylene chloride, and concentrated sulfuric acid is added. The solution is cooled to 0°C, and fuming nitric acid is added dropwise with stirring. The reaction temperature is maintained at 0°-6°C. The mixture is then stirred at ambient temperature for 3 hours.
Separation and Washing: The mixture is transferred to a separatory funnel to remove the lower acid layer. The organic phase is washed with water and sodium hydroxide until the aqueous layer is colorless.
Recrystallization: The organic phase is dried over magnesium sulfate and concentrated to obtain a viscous yellow oil, which is then recrystallized from dry methanol to obtain pure crystals.
Catalytic Hydrogenation: The dinitro product is converted to this compound by catalytic hydrogenation.
Industrial Production Methods:
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of large reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
2,2-Bis(3-aminophenyl)hexafluoropropane undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with dianhydrides to form polyimides.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Condensation Reactions: Typically involve dianhydrides such as 4,4’-oxydiphthalic anhydride in solvents like dimethylformamide (DMF) at elevated temperatures.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Polyimides: Formed from the reaction with dianhydrides.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,2-Bis(3-aminophenyl)hexafluoropropane has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of high-performance polyimides, which are known for their thermal stability and mechanical strength.
Material Science: Employed in the development of advanced composite materials for aerospace and electronics.
Biomedical Research: Investigated for potential use in drug delivery systems and biomedical implants due to its biocompatibility.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants that require high thermal and chemical resistance.
Comparison with Similar Compounds
2,2-Bis(4-aminophenyl)hexafluoropropane: Similar structure but with amino groups in the para position.
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Contains additional hydroxyl groups.
Comparison:
- 2,2-Bis(3-aminophenyl)hexafluoropropane vs2,2-Bis(4-aminophenyl)hexafluoropropane: The ortho position of the amino groups in the former provides different reactivity and steric effects compared to the para position in the latter .
- This compound vs2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: The presence of hydroxyl groups in the latter compound introduces additional hydrogen bonding and reactivity .
Properties
IUPAC Name |
3-[2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(22)7-9)10-4-2-6-12(23)8-10/h1-8H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUCUHVQYAPMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C2=CC(=CC=C2)N)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348120 | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47250-53-3 | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(3-aminophenyl)hexafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6FAm suitable for producing colorless and transparent polyimides?
A1: 6FAm, when reacted with specific dianhydrides like 4,4’-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), yields polyimides with desirable optical properties. This is attributed to two main structural features of 6FAm:
- Hexafluoropropane (–C(CF3)2–) linkage: This group introduces a kinked structure in the polymer backbone, disrupting chain packing and reducing crystallinity. [, , , ] This results in enhanced light transmission.
- Electron-withdrawing trifluoromethyl (–CF3) groups: These groups decrease the electron density of the polymer, minimizing charge-transfer complex formation, a common cause of color in polyimides. [, , , ]
Q2: How does incorporating 6FAm into polyimides affect their thermal properties?
A2: Polyimides synthesized with 6FAm generally exhibit excellent thermal stability. Studies employing techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) show high glass transition temperatures (Tg) and decomposition temperatures. [, , , ] This thermal resistance makes them suitable for applications requiring high-temperature performance.
Q3: Beyond optical and thermal properties, how does 6FAm influence the mechanical characteristics of polyimides?
A3: The incorporation of 6FAm can influence the flexibility and strength of the resulting polyimide films. Research using Universal Tensile Machines (UTM) reveals that the specific properties depend on the overall polymer structure and processing conditions. [, ] For instance, the presence of additional functional groups on the diamine, like the hydroxyl group in 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAm-OH), can further modify these properties. [, ]
Q4: Are there any studies exploring the use of 6FAm in creating porous polyimide membranes?
A4: Yes, researchers have investigated the use of 6FAm in synthesizing polyimide membranes for microfiltration. By blending the 6FAm-based poly(amic acid) precursor with controlled amounts of poly(vinyl alcohol) (PVA) followed by specific heat treatment and PVA removal, porous structures with varying pore sizes can be achieved. [] This highlights the potential of 6FAm-based polyimides in membrane technologies.
Q5: What are the future directions for research on 6FAm-based polyimides?
A5: While 6FAm has demonstrated promise in high-performance polyimide synthesis, several avenues remain open for future exploration:
- Optimizing synthesis conditions: Fine-tuning polymerization parameters to maximize molecular weight, control polydispersity, and enhance film properties. [, ]
- Exploring blends and composites: Investigating the compatibility of 6FAm-based polyimides with other polymers, fillers, or nanoparticles to achieve targeted property enhancements. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


